molecular formula C10H10BrF3O2 B14764211 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene

1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene

Cat. No.: B14764211
M. Wt: 299.08 g/mol
InChI Key: XAEPSYHDLVSJID-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2. It is a brominated aromatic compound that features both isopropoxy and trifluoromethoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, such as 2-isopropoxy-4-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-isopropoxy-4-(trifluoromethoxy)anisole .

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene depends on its specific application. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The presence of the isopropoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H10BrF3O2

Molecular Weight

299.08 g/mol

IUPAC Name

1-bromo-2-propan-2-yloxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-9-5-7(3-4-8(9)11)16-10(12,13)14/h3-6H,1-2H3

InChI Key

XAEPSYHDLVSJID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC(F)(F)F)Br

Origin of Product

United States

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